molecular formula C40H47N6O7P B608106 DMT-dI Phosphoramidite CAS No. 141684-35-7

DMT-dI Phosphoramidite

Cat. No. B608106
M. Wt: 754.8 g/mol
InChI Key:
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Description

DMT-dI Phosphoramidite is a modified phosphoramidite monomer used for the oligonucleotide synthesis . It has a molecular weight of 754.81 g/mol and a molecular formula of C40H47N6O7P .


Synthesis Analysis

The synthesis of DMT-dI Phosphoramidite involves the coupling of a nucleoside phosphoramidite with a 5′-OH partially protected nucleoside . The process involves the deprotonation of amide groups under phase-transfer conditions and subsequent reaction with electrophilic molecules such as alkyl halides or organic isocyanates . The reaction of the nucleoside phosphoramidite building block with the terminal 5′-OH of the oligonucleotide is a key step in this synthetic approach .


Molecular Structure Analysis

The molecular structure of DMT-dI Phosphoramidite is complex, with a large number of atoms and multiple bonds . The structure includes multiple aromatic rings, a phosphoramidite group, and a nucleoside component .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of DMT-dI Phosphoramidite are complex and involve multiple steps . The reaction of phenyl isocyanate with protected adenosine phosphoramidite under phase-transfer conditions in the presence of either aqueous NaOH or solid KOH leads to multiple unidentified products .


Physical And Chemical Properties Analysis

DMT-dI Phosphoramidite is a solid substance with a white to off-white color . It has a molecular weight of 754.81 g/mol and a molecular formula of C40H47N6O7P .

Scientific Research Applications

Oligonucleotide Synthesis

  • Phosphoramidites, including DMT-dI Phosphoramidite, are used in the synthesis of DNA and RNA oligonucleotides .
  • The process involves sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligos .

Therapeutic Applications

  • Phosphoramidites are used in the development of oligonucleotide therapeutics .
  • This involves the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides, siRNAs, and aptamers .

Diagnostic Applications

  • Phosphoramidites are used in the development of diagnostic applications .
  • This involves the synthesis of oligonucleotides for use in diagnostic assays, such as PCR and microarray assays .

Safety And Hazards

DMT-dI Phosphoramidite should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It should be stored at 4°C, sealed storage, away from moisture and light .

Future Directions

The future directions for DMT-dI Phosphoramidite research include further development of the synthesis process, with a focus on reducing the use of toxic solvents and improving the mixing of solid reagents . There is also interest in integrating the synthesis process directly into DNA synthesizers to eliminate the need for manual synthesis and storage of phosphoramidites .

properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47N6O7P/c1-27(2)46(28(3)4)54(51-22-10-21-41)53-34-23-36(45-26-44-37-38(45)42-25-43-39(37)47)52-35(34)24-50-40(29-11-8-7-9-12-29,30-13-17-32(48-5)18-14-30)31-15-19-33(49-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47)/t34-,35+,36+,54?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGZROFWRPJVEB-XZYUMQGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N6O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DMT-dI Phosphoramidite

CAS RN

141684-35-7
Record name 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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